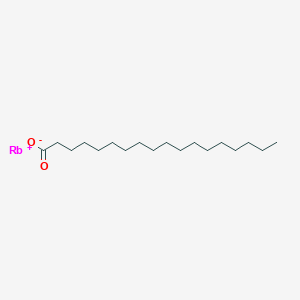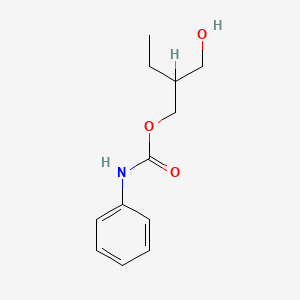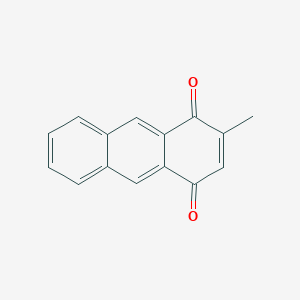
2-Methylanthracene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylanthracene-1,4-dione, also known as 2-methylanthraquinone, is an organic compound that belongs to the anthraquinone family. This compound is characterized by its aromatic structure, consisting of three fused benzene rings with two ketone groups at positions 1 and 4, and a methyl group at position 2. It is an off-white solid and is known for its significant role as a precursor in the synthesis of various dyes and other industrial chemicals .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylanthracene-1,4-dione can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with toluene in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out under reflux conditions . Another method involves the Friedel-Crafts acylation of anthracene with acetic anhydride, followed by oxidation to introduce the ketone groups .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The product is then purified through crystallization or distillation techniques .
化学反应分析
Types of Reactions: 2-Methylanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form anthraquinone-2-carboxylic acid.
Reduction: The ketone groups can be reduced to form the corresponding dihydroanthracene derivative.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products:
Oxidation: Anthraquinone-2-carboxylic acid.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
2-Methylanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-methylanthracene-1,4-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting DNA synthesis and repair processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .
相似化合物的比较
Anthracene: A parent compound with no ketone groups.
1,4-Dimethylanthracene: Similar structure but with two methyl groups.
2-Methylanthraquinone: Similar but with different substitution patterns.
Uniqueness: 2-Methylanthracene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
属性
CAS 编号 |
31907-39-8 |
|---|---|
分子式 |
C15H10O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-methylanthracene-1,4-dione |
InChI |
InChI=1S/C15H10O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17/h2-8H,1H3 |
InChI 键 |
JYJDINHXEIVCTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


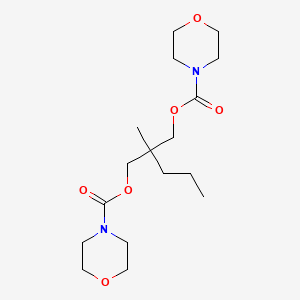
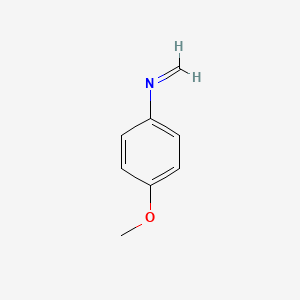


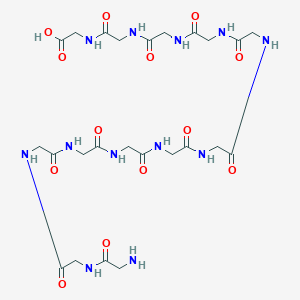

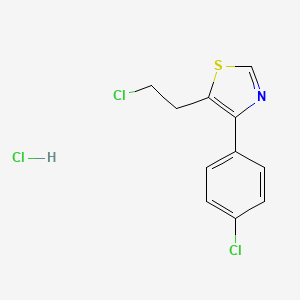
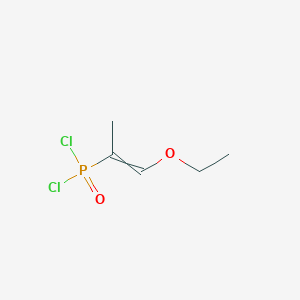
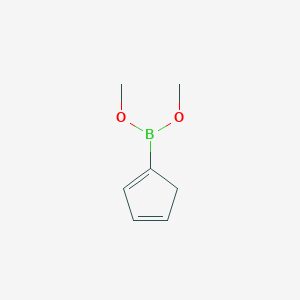
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
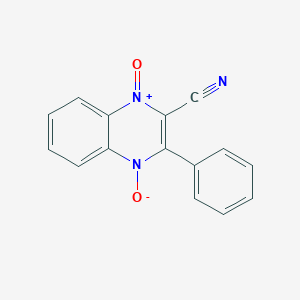
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
